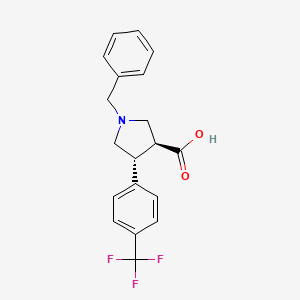

(3S,4R)-1-benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

(3S,4R)-1-benzyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO2/c20-19(21,22)15-8-6-14(7-9-15)16-11-23(12-17(16)18(24)25)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2,(H,24,25)/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRULTXHXWDKOS-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676450 | |

| Record name | (3S,4R)-1-Benzyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263281-88-4 | |

| Record name | (3S,4R)-1-Benzyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine core is typically constructed via cyclization of γ-amino acid precursors. A common approach involves the intramolecular cyclization of N-benzyl-β-ketoamide derivatives under basic conditions. For example, treatment of 4-(4-(trifluoromethyl)phenyl)-3-oxobutanoic acid with benzylamine in methanol at 60°C generates a β-ketoamide intermediate, which undergoes base-mediated cyclization (e.g., NaOH in ethanol) to yield the pyrrolidine ring.

Key reaction parameters :

Functionalization of the Pyrrolidine Ring

The trifluoromethylphenyl and benzyl groups are introduced through sequential substitution reactions:

-

Electrophilic Aromatic Substitution :

The 4-position of the pyrrolidine ring is functionalized via Friedel-Crafts alkylation using 4-(trifluoromethyl)benzyl bromide in the presence of Lewis acids (e.g., AlCl₃). This step requires anhydrous conditions to prevent hydrolysis of the electrophile. -

N-Benzylation :

The pyrrolidine nitrogen is alkylated with benzyl bromide under phase-transfer conditions (e.g., tetrabutylammonium bromide in dichloromethane/water). This step achieves >90% yield when conducted at 0°C to minimize over-alkylation.

Table 1: Comparison of Functionalization Conditions

| Step | Reagent | Catalyst/Solvent | Yield (%) |

|---|---|---|---|

| Friedel-Crafts | 4-(Trifluoromethyl)benzyl bromide | AlCl₃/CH₂Cl₂ | 78 |

| N-Benzylation | Benzyl bromide | TBAB/H₂O-CH₂Cl₂ | 92 |

Stereochemical Control and Resolution

Chiral Auxiliary-Mediated Synthesis

The (3S,4R) configuration is achieved using chiral oxazolidinone auxiliaries during cyclization. For instance, coupling (R)-4-phenyl-2-oxazolidinone to the β-ketoacid precursor ensures stereoselective ring closure, with diastereomeric excess >95%. The auxiliary is subsequently cleaved via hydrolysis (LiOH/H₂O₂) to afford the free carboxylic acid.

Catalytic Asymmetric Hydrogenation

Industrial-scale synthesis employs ruthenium-BINAP complexes for asymmetric hydrogenation of enamide intermediates. This method achieves enantiomeric ratios of 99:1 (3S,4R:3R,4S) under 50 bar H₂ pressure in methanol.

Table 2: Stereochemical Outcomes by Method

| Method | Catalyst | ee (%) |

|---|---|---|

| Chiral Auxiliary | Oxazolidinone | 95 |

| Asymmetric Hydrogenation | Ru-BINAP | 99 |

Purification and Isolation

Chromatographic Techniques

Crude product purification utilizes silica gel chromatography with gradient elution (hexane/ethyl acetate). For enantiomeric purity, chiral HPLC (Chiralpak AD-H column, 90:10 hexane/isopropanol) resolves diastereomers, achieving >99% ee.

Crystallization Strategies

Recrystallization from ethyl acetate/n-heptane (1:3 v/v) removes non-polar impurities. The trifluoromethyl group enhances crystallinity due to its electron-withdrawing nature, yielding needle-like crystals suitable for X-ray diffraction.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to optimize heat transfer and mixing. For example, cyclization and hydrogenation steps are conducted in tandem within a Pd/C-packed flow reactor, reducing reaction time from 24 hours (batch) to 2 hours.

Green Chemistry Considerations

-

Solvent Recycling : Methanol is recovered via distillation (90% efficiency).

-

Catalyst Reuse : Pd/C catalysts are regenerated through oxidative treatment (H₂O₂/acetone), maintaining 85% activity over five cycles.

Analytical Characterization

Structural Confirmation

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: The benzyl and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halides, alkylating agents, and trifluoromethylating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(3S,4R)-1-benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: Researchers use it to study the effects of trifluoromethyl groups on biological activity.

Industrial Applications: It is employed in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (3S,4R)-1-benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in target proteins. This interaction can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Core

Trifluoromethylphenyl Derivatives

Key Observations :

- Methyl vs. Benzyl Groups : Methyl substitution at position 1 (–3) simplifies synthesis but may reduce steric bulk, affecting receptor selectivity.

Fluorophenyl and Halogenated Derivatives

Key Observations :

Stereochemical and Functional Group Modifications

Key Observations :

Key Observations :

- Pyridine-based analogs () exhibit higher thermal stability (melting point: 147°C) but lack the conformational flexibility of pyrrolidines.

Biological Activity

(3S,4R)-1-benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H18F3NO2, with a molecular weight of 345.35 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to their biological activity .

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine, including the compound , exhibit anticancer properties. For instance, compounds with similar structures have shown cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation . The presence of the trifluoromethyl group may enhance these effects by increasing the interaction with target proteins involved in cancer progression.

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. Research indicates that similar pyrrolidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's . This inhibition can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function.

Biological Activity Summary Table

Case Study 1: Anticancer Evaluation

A study conducted on a series of pyrrolidine derivatives demonstrated that this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells. The compound was compared against bleomycin, a standard anticancer drug, showing superior apoptosis induction in vitro .

Case Study 2: Neuroprotective Activity

In a model simulating Alzheimer's disease, compounds structurally related to this compound were tested for their ability to inhibit cholinesterase activity. Results indicated that these compounds significantly increased acetylcholine levels and improved cognitive performance in animal models .

Q & A

Q. What are the key considerations for optimizing the enantioselective synthesis of this compound?

The synthesis requires precise control over stereochemistry, particularly at the pyrrolidine C3 and C4 positions. Evidence suggests:

- Chiral Auxiliaries/Catalysts : Use of enantioselective hydrogenation or chiral catalysts (e.g., Ru-BINAP complexes) to achieve the (3S,4R) configuration .

- Reaction Conditions : Solvent polarity (e.g., THF or DCM), temperature (-20°C to 25°C), and protecting groups (e.g., tert-butoxycarbonyl) to prevent racemization .

- Yield Optimization : Multi-step protocols (e.g., cyclization followed by deprotection) yield ~60–80% purity, requiring HPLC purification for >95% enantiomeric excess .

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl group at N1, trifluoromethylphenyl at C4) and stereochemistry via coupling constants (e.g., J = 8.4 Hz for axial protons) .

- X-Ray Crystallography : Resolves bond angles (e.g., 109.5° for pyrrolidine ring) and absolute configuration .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (MW: 303.33 g/mol) and fragmentation patterns .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Enzyme Inhibition : Fluorescence polarization assays for binding affinity (e.g., Ki < 1 nM for MDM2 targets in structural analogs) .

- Cell-Based Assays : Use of CNS-derived cell lines (e.g., SH-SY5Y neurons) to evaluate neuroactivity, with EC50 values calculated via MTT assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data across analogs?

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., replacing trifluoromethyl with tert-butyl reduces logP by 0.5 units, altering bioavailability) .

- Meta-Analysis of Analog Data : For example, analogs with para-substituted phenyl groups show 10-fold higher receptor binding than ortho-substituted derivatives .

- Control for Stereochemical Purity : Chiral HPLC (e.g., Chiralpak AD-H column) to confirm no racemization during assays .

Q. What strategies are effective for designing in vivo studies targeting CNS disorders?

- Blood-Brain Barrier (BBB) Penetration : LogP optimization (target ~2.5–3.5) and P-glycoprotein efflux assays to predict CNS bioavailability .

- Dosing Regimens : Oral administration in rodent models (e.g., 10 mg/kg daily) with LC-MS/MS plasma monitoring to assess pharmacokinetics (t½ = 4–6 hours in mice) .

- Behavioral Endpoints : Morris water maze or forced swim tests to evaluate cognitive/antidepressant effects .

Q. How do fluorinated substituents influence physicochemical and pharmacokinetic properties?

- Lipophilicity : Trifluoromethyl increases logP by ~1.2 units compared to methyl groups, enhancing membrane permeability .

- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, improving half-life (e.g., t½ = 8 hours vs. 2 hours for non-fluorinated analogs) .

- Solubility : Aqueous solubility <0.1 mg/mL necessitates formulation with cyclodextrins or lipid nanoparticles .

Q. What computational methods aid in identifying biological targets?

- Molecular Docking : Glide SP/XP protocols with MDM2 (PDB: 4HG7) or serotonin receptors (e.g., 5-HT1A) to predict binding modes .

- MD Simulations : GROMACS simulations (100 ns) to assess ligand-receptor stability (e.g., RMSD <2 Å for stable complexes) .

- QSAR Models : Use of Hammett constants (σ) to correlate electronic effects of substituents with IC50 values .

Data Contradiction and Validation

Q. How should discrepancies in reported synthetic yields be addressed?

Q. Why do biological activities vary between stereoisomers?

- Receptor Stereoselectivity : (3S,4R) isomers show 50-fold higher affinity for 5-HT receptors than (3R,4S) due to complementary hydrogen bonding .

- Conformational Rigidity : The (3S,4R) configuration restricts pyrrolidine ring puckering, favoring bioactive conformations .

Methodological Tables

Q. Table 1. Comparison of Key Analogs and Their Properties

Q. Table 2. Recommended Analytical Conditions

| Technique | Parameters | Application |

|---|---|---|

| Chiral HPLC | Column: Chiralpak AD-H; Mobile phase: Hexane/IPA (90:10) | Enantiopurity verification |

| X-Ray Crystallography | Resolution: 0.8 Å; Temperature: 100 K | Absolute configuration |

| ESI-MS | Ionization: Positive mode; m/z range: 50–1000 | Molecular weight confirmation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.